molecular formula C21H26ClN2O2 B1668945 Basic Yellow 11 CAS No. 4208-80-4

Basic Yellow 11

Cat. No. B1668945
CAS RN: 4208-80-4
M. Wt: 337.4 g/mol
InChI Key: KABUOYSCTCTBTC-UHFFFAOYSA-O
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Description

Basic Yellow 11, also known by its scientific name s 2- (2-quinolyl)-1H-indene-1,3 (2H)-dione or 1,3-isobenzofurandione, is primarily used as a colorant . It is a chemically synthesized organic compound that exhibits a distinct yellow color . When intermingled with cosmetic formulations, it imparts its color to the product . It is suitable for all skin types and is vegan-friendly as it doesn’t involve the use of animal-derived ingredients or byproducts .


Synthesis Analysis

The synthesis of Basic Yellow 11 involves the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine .


Molecular Structure Analysis

The molecular formula of Basic Yellow 11 is C21H25ClN2O2 . It has a molecular weight of 372.89 . The structure of Basic Yellow 11 is complex and exhibits a distinct yellow color due to its molecular structure .


Chemical Reactions Analysis

Basic Yellow 11 has an absorbance peak at 422 nm . This property is significant in its role as a colorant, as it allows the dye to absorb certain wavelengths of light, giving it its distinct color .


Physical And Chemical Properties Analysis

Basic Yellow 11 is a burnt-orange powder with a molecular weight of 372.90 . It is slightly soluble in water and soluble in ethanol . It is stable and has excellent masking, dyeing, antistatic, antibacterial, antimicrobial, preservative, and dispersing abilities .

Safety And Hazards

While generally regarded as safe, some people might experience an allergic reaction to Basic Yellow 11 . Symptoms can include redness, itching, swelling, or a burning sensation . It may also cause skin irritation in a small number of users . It is advised to seek guidance from health professionals for personalized advice .

Relevant Papers The relevant papers retrieved discuss various aspects of Basic Yellow 11. For example, one paper discusses the equilibrium and kinetic studies for Basic Yellow 11 removal by Sargassum binderi . Another paper discusses the types of hair dye and their mechanisms of action . These papers provide valuable insights into the properties and applications of Basic Yellow 11.

properties

IUPAC Name

2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;/h6-14H,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMCXJOYXRSXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=C(C=C(C=C3)OC)OC)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic Yellow 11

CAS RN

4208-80-4
Record name Basic Yellow 11
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 48055
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basic Yellow 11
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3339
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indolium, 2-[2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-((2,4-dimethoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.939
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Record name BASIC YELLOW 11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10AEA58N54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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